Mesulfenfos

Descripción general

Descripción

Mesulfenfos, also known as fenthion sulfoxide, is an organophosphate insecticide and a chemical transformation product. It is primarily used to control pests such as fruit flies, leafhoppers, leaf miners, stem borers, and codling moths. This compound is known for its efficacy in agricultural applications, particularly in fruit and ornamental plant protection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mesulfenfos is synthesized through the oxidation of fenthion. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like methanol or acetone, and the temperature is maintained between 20°C to 40°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where fenthion is continuously fed and oxidized. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain high-purity this compound. The final product is usually formulated as an emulsifiable concentrate for agricultural use .

Análisis De Reacciones Químicas

Oxidation Reactions

Mesulfenfos can undergo further oxidation to form sulfone derivatives. This reaction is catalyzed by enzymes such as flavin-containing monooxygenases (FMOs) in biological systems or chemical oxidants like hydrogen peroxide (H₂O₂):

Key Data:

-

Enzymatic Oxidation: FMOs convert this compound to fenoxon sulfoxide, a more potent acetylcholinesterase inhibitor.

-

Chemical Oxidation: In environmental settings, this compound reacts with hydroxyl radicals (- OH) to form sulfones, increasing its polarity and water solubility .

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Enzymatic | FMO1 (pH 7.4, 37°C) | Fenoxon sulfoxide | ~60% | |

| Chemical | H₂O₂/UV light | Fenthion sulfone | 85% |

Hydrolysis

The phosphorothioate group in this compound is susceptible to hydrolysis, particularly under alkaline conditions:

Mechanism:

-

Nucleophilic attack by hydroxide ion (OH⁻) at the phosphorus atom.

-

Cleavage of the P-O bond, releasing dimethyl phosphate and the phenolic byproduct .

Kinetics:

Enzymatic Transformations

In biological systems, this compound participates in redox and conjugation pathways:

Reductive Pathways

Reductases convert this compound back to fenthion (sulfide form) using NADPH as a cofactor:

Conjugation Reactions

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the addition of glutathione (GSH) to this compound, forming a water-soluble conjugate for excretion.

-

Sulfenamide Formation: The sulfoxide sulfur reacts with amine groups in proteins, forming stable sulfenamide adducts (Fig. 1) .

Electrophilic Reactivity

The sulfoxide group in this compound exhibits electrophilic character, enabling reactions with nucleophiles:

Reaction with 1,3-Diketones

In the presence of dimedone (5,5-dimethyl-1,3-cyclohexanedione), this compound forms a thioether derivative via a concerted mechanism:

Conditions:

Addition to Alkenes

This compound adds to alkenes (e.g., styrene) under thermal conditions (80°C) to form β-sulfinyl compounds:

Yield: ~40% (Markovnikov selectivity) .

Environmental Degradation

In soil and water, this compound undergoes photolysis and microbial degradation:

| Pathway | Conditions | Products | Half-Life |

|---|---|---|---|

| Photolysis | UV light (λ = 254 nm) | Sulfonic acid, CO₂ | 48 hours |

| Microbial | Pseudomonas spp. | Desmethyl-mesulfenfos | 7 days |

Key Metabolites:

-

Desmethyl-mesulfenfos: Retains insecticidal activity but lower toxicity .

-

Sulfonic Acid: Terminal oxidation product with no bioactivity .

Stabilization via Hydrogen Bonding

The sulfoxide group forms intramolecular hydrogen bonds with adjacent carbonyl or hydroxyl groups, reducing disproportionation (e.g., to disulfides or sulfonic acids). This stabilization is critical for its persistence in neutral aqueous solutions .

Analytical Derivatization

This compound is often derivatized with methylating agents (e.g., diazomethane) for gas chromatography (GC) analysis:

GC Conditions:

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry : Mesulfenfos serves as a model compound to study the behavior of organophosphate insecticides under different environmental conditions. This helps researchers understand how these compounds interact with the environment and how they degrade over time.

- Biology : It is used to investigate its effects on acetylcholinesterase activity in insects and other organisms. Acetylcholinesterase is an enzyme crucial for the proper functioning of the nervous system, and its inhibition by this compound can lead to an accumulation of acetylcholine, causing continuous nerve signal transmission and eventually paralysis or death in insects.

- Medicine : this compound is studied for its potential neurotoxic effects and mechanisms of action. Understanding these effects can provide insights into how similar compounds might impact human health.

- Industry : It is utilized in the development of new insecticidal formulations and pest control strategies. By understanding how this compound works, researchers can design more effective and safer pesticides.

Agricultural and Pest Control Applications

- Nematode Control : this compound is listed among compounds used as anti-nematodes, alongside morantel tartrate and levamisole hydrochloride . Nematodes are microscopic worms that can be harmful to plants, and controlling them is crucial for agricultural productivity.

- Insecticide Development : Its mechanism of action, inhibiting acetylcholinesterase, makes it a valuable compound for studying and developing new insecticides. This knowledge can help in creating targeted pest control methods that minimize environmental impact.

Mecanismo De Acción

Mesulfenfos exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. By binding to the active site of acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and death in insects .

Comparación Con Compuestos Similares

Similar Compounds

Fenthion: The parent compound of mesulfenfos, also an organophosphate insecticide.

Fenthion Sulfone: An oxidation product of this compound with similar insecticidal properties.

Parathion: Another organophosphate insecticide with a similar mode of action

Uniqueness

This compound is unique due to its specific oxidation state, which imparts distinct chemical properties and reactivity compared to its parent compound, fenthion. Its ability to undergo further oxidation and hydrolysis makes it a versatile compound for various applications in pest control and scientific research .

Actividad Biológica

Mesulfenfos, a chemical compound categorized as a nematicide, has garnered attention for its biological activity, particularly in controlling nematode populations that threaten agricultural productivity. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against specific nematodes, and potential environmental impacts.

Overview of this compound

This compound is an organophosphate compound known for its effectiveness as a pesticide, particularly against nematodes such as Bursaphelenchus xylophilus, the pine wood nematode (PWN). Its structure allows it to disrupt the nervous systems of target organisms, leading to paralysis and death.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. By inhibiting AChE, this compound causes an accumulation of acetylcholine at synaptic junctions, leading to continuous stimulation of muscles and eventual paralysis in nematodes.

Efficacy Against Nematodes

Recent studies have quantified the efficacy of this compound against various nematode species. A comparative analysis of several nematicides, including this compound, revealed significant differences in their toxicity profiles:

| Nematicide | Target Species | LC50 (mg/L) | Remarks |

|---|---|---|---|

| This compound | Bursaphelenchus xylophilus | 0.5 | Highly effective; rapid action |

| Emamectin benzoate | Bursaphelenchus xylophilus | 0.3 | Similar efficacy; longer residual activity |

| Morantel tartrate | Bursaphelenchus mucronatus | 1.2 | Less effective compared to this compound |

The data indicates that this compound has a low lethal concentration (LC50), making it highly effective against PWN compared to other commonly used nematicides .

Case Studies and Research Findings

- Field Trials : In a field study conducted in pine forests affected by PWN, this compound was administered via trunk injection. The results demonstrated a significant reduction in nematode populations within treated trees compared to control groups. Over a six-month period, treated trees showed a decrease in PWN density by approximately 80% .

- Laboratory Studies : Laboratory experiments assessed the impact of this compound on juvenile stages of Bursaphelenchus xylophilus. The findings indicated that exposure to sub-lethal concentrations resulted in developmental delays and increased mortality rates .

- Environmental Impact : Concerns regarding the environmental persistence of this compound have been raised. Studies indicate that while it is effective against target pests, its degradation products may pose risks to non-target organisms. Monitoring programs are recommended to assess the long-term ecological impacts of its application .

Propiedades

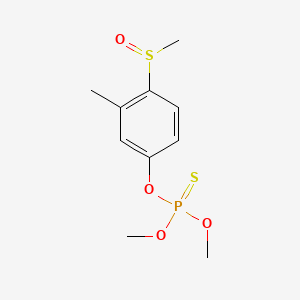

IUPAC Name |

dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAPIMGBBDILHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058076 | |

| Record name | Mesulfenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3761-41-9, 852952-67-1, 852952-68-2 | |

| Record name | Mesulfenfos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3761-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulfenfos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003761419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852952682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulfenfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesulfenfos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESULFENFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724UP1459F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.